molecular formula C4H2N2OS B119276 [1,3]Thiazolo[4,5-c][1,2]oxazole CAS No. 141765-04-0

[1,3]Thiazolo[4,5-c][1,2]oxazole

Cat. No. B119276
M. Wt: 126.14 g/mol
InChI Key: RVADCZCZJDFKHB-UHFFFAOYSA-N
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Description

“[1,3]Thiazolo[4,5-c][1,2]oxazole” is a heterocyclic compound . These are azoles with an oxygen and a nitrogen separated by one carbon . Oxazoles are aromatic compounds but less so than the thiazoles .


Synthesis Analysis

The synthesis of “[1,3]Thiazolo[4,5-c][1,2]oxazole” involves various methods. One method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole . Another method involves the reaction of thioacetamide with 5-bromo-3- p -tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of K2CO3 .


Molecular Structure Analysis

The molecular structure of “[1,3]Thiazolo[4,5-c][1,2]oxazole” is complex and intriguing . The structure of this compound is largely governed by a chorus of synergistic intermolecular non-covalent interactions .


Chemical Reactions Analysis

“[1,3]Thiazolo[4,5-c][1,2]oxazole” undergoes various chemical reactions. For instance, it can undergo direct arylation with high regioselectivity at both C-5 and C-2 . It can also undergo a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .


Physical And Chemical Properties Analysis

“[1,3]Thiazolo[4,5-c][1,2]oxazole” has unique physical and chemical properties. Oxazole and thiazole are water-miscible liquids with pyridine-like odours . They are very stable compounds which do autoxidise .

Future Directions

“[1,3]Thiazolo[4,5-c][1,2]oxazole” has potential applications in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . It has remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .

properties

IUPAC Name

[1,3]thiazolo[4,5-c][1,2]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2OS/c1-3-4(6-7-1)5-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVADCZCZJDFKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NO1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576552
Record name [1,3]Thiazolo[4,5-c][1,2]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3]Thiazolo[4,5-c][1,2]oxazole

CAS RN

141765-04-0
Record name [1,3]Thiazolo[4,5-c][1,2]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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